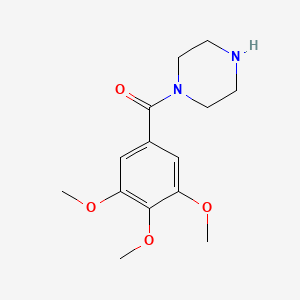

1-(3,4,5-trimethoxybenzoyl)piperazine

Description

Properties

CAS No. |

964-65-8 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H20N2O4/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3 |

InChI Key |

QYQBLZDLNPLGCY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Elucidating the In Vitro Mechanism of Action of 1-(3,4,5-trimethoxybenzoyl)piperazine: A Strategic Framework

An In-Depth Technical Guide

Introduction

1-(3,4,5-trimethoxybenzoyl)piperazine, hereafter referred to as TMBP, is a synthetic molecule featuring two key pharmacophoric elements: the versatile piperazine ring and the 3,4,5-trimethoxybenzoyl (TMB) group. While the piperazine scaffold is a cornerstone in modern medicinal chemistry, found in drugs targeting a wide array of biological systems[1], and the TMB moiety is characteristic of potent antimitotic agents[2], the specific mechanism of action for the combined TMBP molecule remains largely uncharacterized in publicly available literature.

This guide serves not as a declaration of a known mechanism, but as a comprehensive strategic framework for its elucidation. As a Senior Application Scientist, the objective is to provide fellow researchers, scientists, and drug development professionals with a logical, evidence-based workflow to systematically investigate the in vitro pharmacology of TMBP. We will dissect the molecule's structural components, formulate primary hypotheses based on data from analogous compounds, and detail a phased experimental plan with robust, self-validating protocols to uncover its core mechanism of action.

Part 1: Structural Analysis and Formulation of Primary Hypotheses

The pharmacological potential of TMBP can be inferred by analyzing its constituent parts and the known activities of structurally similar compounds. This analysis forms the logical foundation for our experimental design.

The Piperazine Scaffold: A Privileged Structure

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. Its conformational flexibility and basicity allow it to serve as a versatile scaffold, frequently interacting with G-protein coupled receptors (GPCRs), ion channels, and enzymes. Numerous approved drugs incorporate this moiety, exhibiting activities that span from antipsychotic and antidepressant to antihistaminic and antiviral effects[1][3][4]. The presence of this ring in TMBP suggests a reasonable probability of interaction with central nervous system (CNS) receptors, particularly those in the dopaminergic and serotoninergic families[3].

The 3,4,5-Trimethoxybenzoyl (TMB) Moiety: A Hallmark of Tubulin Binders

The TMB group is a well-established structural motif in a class of potent antimitotic agents that function by inhibiting tubulin polymerization. This moiety is a key feature of natural products like Combretastatin A-4 (CA-4), which binds to the colchicine site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The synthesis of 1,2,4-triazole derivatives incorporating the 1-(3,4,5-trimethoxybenzoyl) skeleton has yielded compounds with significant antiproliferative and antivascular activities comparable to CA-4, directly linking this chemical group to tubulin interaction[2].

Insights from Structurally Related Analogs

Direct literature on TMBP is sparse, but related molecules provide critical clues:

-

Platelet-Activating Factor (PAF) Antagonism: A study on trisubstituted piperazine derivatives, which included a compound with a 4-(3,4,5-trimethoxybenzoyl) group, demonstrated antagonistic activity against PAF-induced platelet aggregation. The S-enantiomer of one derivative showed high affinity for the PAF receptor[5]. This suggests that TMBP could interfere with PAF signaling, a pathway crucial in inflammation and cellular activation.

-

Enzyme Interaction: The related compound 1-(3,4,5-trimethoxybenzyl)piperazine (lacking the carbonyl group of TMBP) has been shown to interact with enzymes such as long-chain 3-ketoacyl CoA thiolase, indicating a potential role in modulating metabolic pathways[6].

Formulation of Primary Hypotheses

Based on this structural and analog-based analysis, we can formulate three primary, testable hypotheses for the mechanism of action of TMBP:

-

Hypothesis 1: Tubulin Polymerization Inhibition. TMBP functions as an antimitotic agent by binding to tubulin (likely the colchicine site), disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and triggering apoptosis in proliferating cells.

-

Hypothesis 2: PAF Receptor Antagonism. TMBP acts as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, inhibiting downstream signaling pathways related to platelet aggregation and inflammation.

-

Hypothesis 3: Broad GPCR/Enzyme Modulation. TMBP exhibits polypharmacology, interacting with one or more targets, such as CNS receptors (e.g., serotonin, dopamine) or metabolic enzymes, a common feature of piperazine-containing compounds.

Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses, a multi-phased approach is recommended. This workflow begins with broad screening to identify the most promising biological activity and then proceeds to specific, in-depth validation assays.

Caption: Phased workflow for TMBP mechanism of action elucidation.

Phase 1: Initial Target Screening & Cytotoxicity Assessment

Objective: To perform a broad initial assessment of TMBP's biological activity to efficiently guide downstream efforts.

Protocol 1: Cellular Proliferation / Cytotoxicity Assay

This experiment directly addresses the potential antimitotic activity proposed in Hypothesis 1.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of TMBP indicates either cytotoxicity or inhibition of proliferation.

-

Methodology:

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa - cervical, HCT-116 - colorectal, MCF-7 - breast) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of TMBP (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and positive controls (e.g., Combretastatin A-4).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

-

Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression.

Table 1: Representative Data for TMBP Cellular Proliferation Assay

| Cell Line | Cell Type | Hypothetical IC₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Carcinoma | 0.05 |

| HCT-116 | Colorectal Carcinoma | 0.08 |

| MCF-7 | Breast Adenocarcinoma | 0.12 |

| HEK293 | Non-Cancerous Embryonic Kidney | > 50 |

-

Interpretation: Potent activity (low IC₅₀) against cancer cell lines, coupled with significantly lower activity against non-cancerous cells, would strongly support Hypothesis 1 and warrant progression to specific tubulin-focused assays.

Protocol 2: Broad-Spectrum Receptor/Enzyme Panel Screening

This experiment addresses Hypotheses 2 and 3 by screening for off-target effects or identifying an entirely new primary target.

-

Principle: Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen44 or similar) to test the binding of TMBP to a wide range of common drug targets.

-

Methodology:

-

Compound Submission: Provide TMBP to the service provider.

-

Assay Performance: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays for dozens of receptors and in functional assays for various enzymes.

-

Data Reporting: The provider reports the results as a percentage of inhibition of ligand binding or enzyme activity.

-

-

Interpretation: A significant inhibition (>50%) of a specific target, such as the PAF receptor, serotonin receptors (e.g., 5-HT₂ₐ), or specific kinases, provides a clear lead for validation. If the PAF receptor is a primary hit, this validates pursuing Hypothesis 2.

Phase 2: Validation and Characterization of Primary Hits

Based on the results of Phase 1, proceed with targeted validation experiments.

Focus on Hypothesis 1: Tubulin Inhibition

If TMBP shows potent antiproliferative activity, the following assays are critical.

Caption: Hypothesized signaling pathway for tubulin inhibition by TMBP.

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Principle: This cell-free assay directly measures the effect of TMBP on the polymerization of purified tubulin into microtubules. A fluorescence-based reporter is used to track the process in real-time.

-

Methodology:

-

Reagent Preparation: Use a commercially available kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

-

Assay Setup: In a 96-well plate, add tubulin solution to wells containing various concentrations of TMBP, a vehicle control, a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel, a stabilizer).

-

Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the increase in fluorescence over time (e.g., 60 minutes) using a fluorescence plate reader.

-

Data Analysis: Plot fluorescence versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) for each concentration and determine the IC₅₀ of TMBP for tubulin polymerization inhibition.

-

Table 2: Representative Data for Tubulin Polymerization Inhibition

| Compound | Target | Hypothetical IC₅₀ (µM) |

|---|---|---|

| TMBP | Tubulin Polymerization | 1.5 |

| Colchicine | Tubulin Polymerization | 1.2 |

Protocol 4: Immunofluorescence Microscopy for Microtubule Disruption

-

Principle: Directly visualize the effect of TMBP on the cellular microtubule network.

-

Methodology:

-

Cell Culture: Grow cells (e.g., HeLa) on glass coverslips.

-

Treatment: Treat cells with TMBP at a concentration equivalent to its IC₅₀ for a relevant time period (e.g., 24 hours).

-

Fix and Permeabilize: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Staining: Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

-

Interpretation: Compared to the well-defined filamentous network in vehicle-treated cells, TMBP-treated cells should show a diffuse, fragmented tubulin stain, confirming microtubule depolymerization in a cellular context.

Focus on Hypothesis 2: PAF Receptor Antagonism

If the Phase 1 screen identified the PAF receptor as a primary hit, these assays are required for validation.

Caption: Hypothesized PAF receptor antagonism pathway by TMBP.

Protocol 5: PAF Receptor Binding Assay

-

Principle: A competitive binding assay to determine if TMBP directly binds to the PAF receptor and to quantify its binding affinity (Ki).

-

Methodology:

-

Membrane Preparation: Use membranes prepared from a cell line overexpressing the human PAF receptor (e.g., CHO-hPAF-R).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) and increasing concentrations of unlabeled TMBP.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the concentration of TMBP. Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀ of displacement. A low Ki value indicates high binding affinity.

Protocol 6: PAF-Induced Platelet Aggregation Assay

-

Principle: A functional assay to measure the ability of TMBP to inhibit the biological effect of PAF activation in a physiologically relevant system.

-

Methodology:

-

Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh rabbit or human blood.

-

Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of TMBP or vehicle control in an aggregometer cuvette at 37°C.

-

Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance through the cuvette over time using the aggregometer. Aggregation causes the transmittance to increase.

-

-

Data Analysis: Determine the maximal aggregation for each concentration of TMBP. Calculate the IC₅₀ value for the inhibition of PAF-induced aggregation.

Table 3: Representative Data for PAF Antagonism Assays

| Assay Type | Metric | Hypothetical Value |

|---|---|---|

| PAF Receptor Binding | Ki (nM) | 75 |

| PAF-Induced Platelet Aggregation | IC₅₀ (µM) | 1.2 |

Part 3: Data Synthesis and Mechanistic Conclusion

-

Scenario 1: Primary Mechanism is Tubulin Inhibition. If TMBP demonstrates potent, selective cytotoxicity against cancer cells (Protocol 1), directly inhibits tubulin polymerization in a cell-free system (Protocol 3), and disrupts the microtubule network leading to G2/M arrest in cells (Protocol 4), then the primary mechanism is confidently assigned as tubulin polymerization inhibition.

-

Scenario 2: Primary Mechanism is PAF Receptor Antagonism. If the broad panel screen shows a strong and selective hit on the PAF receptor (Protocol 2), which is then confirmed with a high binding affinity in a radioligand assay (Protocol 5) and functional blockade of platelet aggregation (Protocol 6), the primary mechanism is PAF receptor antagonism.

-

Scenario 3: Polypharmacology or Other Mechanisms. The results may indicate activity at multiple targets. For example, TMBP could show moderate tubulin inhibition and moderate PAF receptor antagonism. In this case, TMBP would be classified as a multi-target agent. If the screening panel reveals a different, unexpected high-affinity target, that would become the new primary hypothesis, requiring its own set of specific validation assays.

References

-

Synthesis and Platelet-Activating Factor (PAF)-antagonistic Activities of Trisubstituted Piperazine Derivatives . PubMed. [Link]

-

What is the mechanism of Piperazine? . Patsnap Synapse. [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva . Der Pharma Chemica. [Link]

-

Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs . Oriental Journal of Chemistry. [Link]

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles . IntechOpen. [Link]

-

Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking . Frontiers in Pharmacology. [Link]

-

Current awareness of piperazines: pharmacology and toxicology . PubMed. [Link]

-

Synthesis, Antimitotic and Antivascular Activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles . PubMed. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents . ResearchGate. [Link]

-

Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers . PMC. [Link]

-

Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives . PubMed. [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors . MDPI. [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure . MDPI. [Link]

Sources

- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 2. Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and platelet-activating factor (PAF)-antagonistic activities of trisubstituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

Navigating the Synthesis and Properties of Trimethoxybenzoyl- and Trimethoxybenzyl-Piperazine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties, synthesis, and applications of key piperazine derivatives. While the initial focus is on 1-(3,4,5-trimethoxybenzoyl)piperazine, this guide expands to cover the more extensively documented and pharmaceutically relevant 1-(3,4,5-trimethoxybenzyl)piperazine, a known impurity of the anti-anginal drug Trimetazidine.[1][2][3]

Distinguishing Between 'Benzoyl' and 'Benzyl' Piperazine Derivatives

A critical distinction for researchers lies in the linkage between the trimethoxyphenyl moiety and the piperazine ring. The user's query specified the benzoyl derivative, which features a carbonyl group (C=O) directly attached to the aromatic ring and the piperazine nitrogen. In contrast, the more commonly cited benzyl derivative has a methylene bridge (CH₂) connecting the aromatic ring to the piperazine nitrogen. This structural variance significantly influences the molecule's chemical reactivity, physical properties, and biological activity.

The synthesis of 1-(3,4,5-trimethoxybenzoyl)piperazine has been described in the literature, for instance, through the coupling of 3,4,5-trimethoxybenzoic acid with a protected piperazine, such as tert-butyl piperazine-1-carboxylate, using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4] However, public domain data on its specific physical and chemical properties are less abundant compared to its benzyl counterpart.

Given its relevance in pharmaceutical development as a known impurity and its extensive documentation, the remainder of this guide will focus on 1-(3,4,5-trimethoxybenzyl)piperazine .

Physicochemical Properties of 1-(3,4,5-Trimethoxybenzyl)piperazine

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [1][2][3][5][6] |

| Molecular Weight | 266.34 g/mol | [1][2][3][5][6] |

| CAS Number | 52146-35-7 | [1][2][3][5] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 102 - 104 °C | [2] |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol.[2] Generally soluble in organic solvents.[1] | [1][2] |

| Stability | Stable under normal conditions; hygroscopic.[2] May degrade under extreme pH or temperature.[1] | [1][2] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere. | [2] |

Synthesis and Chemical Reactivity

The synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine can be achieved through several established methods, each with its own advantages depending on the scale and desired purity of the final product.

Synthesis Methodologies

Two primary synthetic routes are commonly employed:

-

Alkylation of Piperazine: This method involves the direct reaction of 3,4,5-trimethoxybenzyl chloride with piperazine.[1][7] A base, such as triethylamine or sodium hydroxide, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][8]

-

Reductive Amination: An alternative route involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., with H₂ over a Palladium on carbon catalyst).[1] This method is often preferred for its milder reaction conditions.

Experimental Protocol: Alkylation of Piperazine

The following protocol is a representative example of the alkylation method.

Materials:

-

3,4,5-trimethoxybenzyl chloride

-

Piperazine

-

Triethylamine

-

Anhydrous Toluene (or a suitable alternative solvent)

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trimethoxybenzyl chloride in anhydrous toluene.

-

Add an excess of piperazine to the solution.

-

Add triethylamine to the reaction mixture to act as an HCl scavenger.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

The filtrate is then washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization.

Chemical Reactivity

The 1-(3,4,5-trimethoxybenzyl)piperazine molecule possesses several reactive sites that allow for further chemical modifications. The secondary amine of the piperazine ring is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation to generate a diverse range of derivatives.[9] The trimethoxy-substituted benzene ring can also undergo electrophilic substitution reactions, although the electron-donating methoxy groups can direct the substitution to specific positions.

Sources

- 1. evitachem.com [evitachem.com]

- 2. 1-(3,4,5-TRIMETHOXY-BENZYL)-PIPERAZINE | 52146-35-7 [chemicalbook.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scbt.com [scbt.com]

- 6. 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | CID 104095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1-(3,4,5-Trimethoxyphenyl)piperazine | 38869-07-7 | Benchchem [benchchem.com]

Pharmacokinetics and Target Engagement of 1-(3,4,5-Trimethoxybenzoyl)piperazine Derivatives

Executive Summary

The 1-(3,4,5-trimethoxybenzoyl)piperazine scaffold represents a highly versatile pharmacophore in modern drug development. Originally explored for its cardiovascular and vasodilatory properties, structural evolution of this moiety has yielded trisubstituted piperazines—most notably PMS-601 and PMS-1077 —which exhibit potent dual-action pharmacology. These derivatives function as potent Platelet-Activating Factor (PAF) receptor antagonists while simultaneously demonstrating anti-HIV-1 activity and targeted apoptotic induction in oncological models.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), pharmacokinetic (PK) profiles, and validated experimental methodologies required to evaluate these complex molecules.

Structural Rationale & Target Engagement

The pharmacological efficacy of 1-(3,4,5-trimethoxybenzoyl)piperazine derivatives is heavily dictated by their spatial conformation and electrostatic distribution.

The "Cache-Oreilles" System and PAF Receptor Antagonism

The 3,4,5-trimethoxybenzoyl group is not merely a lipophilic appendage; it is a critical determinant for receptor affinity. Molecular modeling reveals that the methoxyl groups generate negative electrostatic potentials that interact specifically with the positive zones of the PAF receptor[1]. This interaction forms a large "cache-oreilles" (earmuff) spatial arrangement (11–14 Å), while the carbonyl groups of the amide functions form a shorter system (6–7 Å)[1].

Modulating Steric Hindrance for Efficacy

To optimize target engagement, researchers have synthesized trisubstituted piperazine derivatives by introducing bulky groups at the 1- and 2-positions of the piperazine ring. For instance, the addition of a diphenylmethyl group and a carbamate function (as seen in PMS-1077) significantly increases steric hindrance and hydrophobicity[2]. This structural modification is causal to its mechanism of action: the increased lipophilicity drives the molecule into the lipid-rich microenvironments of macrophages and tumor cells, transitioning the compound from a simple PAF antagonist to a potent inducer of apoptosis in human Burkitt's lymphoma cells[2].

Mechanism of action for 1-(3,4,5-trimethoxybenzoyl)piperazine derivatives.

Pharmacokinetic Profiling (ADME)

The transition of these derivatives from in vitro success to in vivo viability hinges on their pharmacokinetic behavior. The highly lipophilic nature of the trisubstituted piperazine ring presents unique ADME challenges.

-

Absorption & Bioavailability: While compounds like PMS-601 show excellent in vitro potency (IC50 of 8 µM for anti-PAF and 11 µM for anti-HIV activity)[3], in vivo pharmacokinetic studies in rat models reveal weak oral bioavailability[4]. This is primarily attributed to extensive first-pass hepatic metabolism and poor aqueous solubility of the diphenylmethyl moiety.

-

Distribution & Blood-Brain Barrier (BBB) Penetration: A critical requirement for treating HIV-1-associated dementia (ADC) is the ability of the drug to reach infected microglia and macrophages in the central nervous system. Despite poor systemic bioavailability, specialized in situ mouse brain perfusion studies have definitively proven that the transport parameter ( Kin ) of PMS-601 allows it to successfully cross the BBB[4].

-

Metabolism: The piperazine nitrogen and the methoxy groups are prime targets for Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation and O-demethylation. To counteract rapid clearance, these derivatives are prime candidates for pharmacokinetic boosting strategies (e.g., co-administration with cobicistat or ritonavir) to inhibit CYP3A-mediated degradation.

Quantitative Pharmacokinetic & Pharmacodynamic Data

The following table synthesizes the quantitative metrics associated with the lead derivatives, highlighting the inverse relationship between in vitro potency and in vivo systemic exposure.

| Compound | Target / Assay | Metric | Value | Biological Significance |

| PMS-601 | PAF Receptor | IC50 | 8 µM | Potent inhibition of PAF-induced inflammation[3]. |

| PMS-601 | HIV-1 Replication | IC50 | 11 µM | Suppresses viral replication in macrophages[3]. |

| PMS-601 | In vivo (Rats) | Bioavailability (F%) | Low | Indicates high first-pass metabolism[4]. |

| PMS-601 | BBB Transport | Kin (Perfusion) | Confirmed | Capable of crossing the BBB to treat HIV dementia[4]. |

| PMS-1077 | Burkitt's Lymphoma | Apoptotic Index | High | Induces apoptosis via intrinsic/extrinsic pathways[2]. |

Validated Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating the pharmacokinetics of highly lipophilic piperazine derivatives.

Protocol 1: In Situ Brain Perfusion for BBB Permeability ( Kin )

Standard intravenous dosing fails to differentiate between drug trapped in the cerebral vasculature and drug that has penetrated the brain parenchyma. This protocol isolates direct BBB transport.

-

Preparation: Anesthetize the murine subject (e.g., using ketamine/xylazine). Surgically expose the common carotid artery.

-

Vascular Ligation: Ligate the external carotid artery. Causality: This forces the perfusate exclusively through the internal carotid artery, directly supplying the ipsilateral cerebral hemisphere without systemic dilution.

-

Perfusion: Cannulate the common carotid artery. Perfuse a physiological bicarbonate buffer containing the piperazine derivative (e.g., PMS-601) and a high-permeability reference marker (e.g., Diazepam) at a rate of 2.5 mL/min for 60 seconds. Causality: The reference marker acts as an internal control to validate the integrity of the BBB during the procedure.

-

Termination & Extraction: Decapitate the subject immediately to terminate perfusion. Extract the brain, remove the meninges and choroid plexus, and homogenize the tissue in a 1:3 (w/v) ratio of cold PBS.

Protocol 2: LC-MS/MS Quantification of Piperazine Derivatives

Highly lipophilic compounds are prone to non-specific binding and matrix effects. This extraction method ensures maximum recovery.

-

Spiking: Aliquot 50 µL of plasma or brain homogenate. Add 10 µL of an isotopically labeled internal standard (IS).

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile is selected over liquid-liquid extraction to aggressively denature proteins, preventing the loss of the highly protein-bound diphenylmethyl piperazine derivatives.

-

Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column. Utilize a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid) and detect via positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

Pharmacokinetic workflow for evaluating BBB permeability and systemic exposure.

References

- Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin.

- Structure–activity relationships in platelet-activating factor. Part 14: Synthesis and biological evaluation of piperazine derivatives with dual activity. Bioorganic & Medicinal Chemistry Letters.

- Structure-activity relationships in platelet-activating factor. 12. Synthesis and biological evaluation of platelet-activating factor antagonists with anti-HIV-1 activity. PubMed / NIH.

- PMS-601, a New Platelet-Activating Factor Receptor Antagonist That Inhibits Human Immunodeficiency Virus Replication and Potentiates Zidovudine Activity in Macrophages. Antimicrobial Agents and Chemotherapy.

- Apoptosis of human Burkitt's lymphoma cells induced by 2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077). Archives of Pharmacal Research.

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. kodomo.fbb.msu.ru [kodomo.fbb.msu.ru]

- 3. journals.asm.org [journals.asm.org]

- 4. Structure-activity relationships in platelet-activating factor. 12. Synthesis and biological evaluation of platelet-activating factor antagonists with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Polypharmacology of Trimethoxybenzoyl Piperazine Compounds: Receptor Binding Affinity and Mechanistic Profiling

Executive Summary

The trimethoxybenzoyl piperazine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By combining the conformational rigidity and basicity of a piperazine ring with the lipophilic bulk and electron-dense profile of a trimethoxybenzoyl (or trimethoxybenzyl) moiety, researchers have developed a library of ligands capable of modulating a diverse array of G-protein-coupled receptors (GPCRs) and intracellular targets. This whitepaper provides an in-depth technical analysis of the receptor binding affinities of these compounds, exploring their mechanistic interactions with Platelet-Activating Factor (PAF) receptors, Sigma ( σ ) receptors, and Dopamine (D2/D3) receptors.

Pharmacophore Architecture & Mechanistic Rationale

The pharmacological versatility of trimethoxybenzoyl piperazine derivatives stems from a highly modular structural architecture. The methoxy groups at the 3, 4, and 5 positions of the benzene ring significantly enhance electron density and introduce controlled steric hindrance[1]. This lipophilic appendage is crucial for anchoring the molecule within deep, hydrophobic receptor binding pockets.

Simultaneously, the piperazine core acts as the primary electrostatic anchor. At physiological pH (7.4), the N1 nitrogen of the piperazine ring is protonated. This localized positive charge is mechanistically required to form a critical salt bridge with conserved aspartate residues (e.g., Asp86 in D2-like receptors) located within the transmembrane helices of various target receptors[2]. Furthermore, the piperazine ring serves as a rigid spacer, projecting the trimethoxybenzoyl group and any secondary appendages into optimal vectors for edge-to-face π

π interactions with aromatic residues like Phenylalanine and Tryptophan[2].Target-Specific Receptor Binding Profiles

Platelet-Activating Factor (PAF) Receptors

Trimethoxybenzoyl piperazines are well-documented as potent PAF receptor antagonists, utilized primarily in cardiovascular and inflammatory disease research. Early structure-activity relationship (SAR) studies demonstrated that 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine derivatives exhibit strong competitive antagonism at the PAF receptor[3].

Causality in Design: Researchers discovered that introducing bulky substituents at the 2-position of the piperazine ring drastically increases binding affinity. For instance, adding a methoxymethyl group increases steric hindrance and hydrophobicity, which perfectly complements the "polarized cylinder" geometry of the PAF high-affinity binding site, improving platelet aggregation inhibitory activity from 2 μ M to 0.07 μ M[4],[3]. Binding is highly stereospecific; the (S)-(-)-enantiomer of 2-methoxymethyl derivatives shows a 30-fold greater affinity than its (R)-counterpart, confirming a highly constrained orthosteric pocket[4].

Sigma ( σ1 and σ2 ) Receptors

The piperazine moiety is a fundamental structural element for targeting sigma receptors, which are implicated in neuroprotection, oncology, and cellular stress responses[5].

-

Sigma-1 ( σ1 ): N-benzyl piperazine derivatives featuring methoxy substitutions exhibit highly potent and selective σ1 binding. For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine demonstrates a Ki of 2.7 nM and a 38-fold selectivity over σ2 [6]. The lipophilic nature of the methoxybenzyl group facilitates blood-brain barrier penetration, making these compounds ideal candidates for Positron Emission Tomography (PET) radiotracers in neurodegenerative imaging[6]. Furthermore, dual-targeting piperazine derivatives have been engineered to act as simultaneous Histamine H3 and σ1 receptor antagonists for advanced pain therapies[5].

-

Sigma-2 ( σ2 ): Structurally diverse σ2 ligands utilizing the piperazine backbone have been shown to trigger caspase-independent apoptosis in aggressive pancreatic cancer models by activating the mitochondrial superoxide pathway—a previously unrecognized σ2 -mediated process[7].

Dopamine (D2/D3) Receptors

Aryl and benzyl piperazines are classic scaffolds for neuropsychiatric drug development. The interaction between the protonated piperazine nitrogen and Asp86 of the D2/D3 receptors is the foundational binding event[2].

To achieve D3 over D2 selectivity—a major goal in treating drug addiction and schizophrenia without motor side effects—researchers modify the linker connecting the piperazine to the aryl carboxamide group. Compounds such as N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)carboxamide achieve extraordinary selectivity (>1000-fold for D3 over D2) with a Ki of 2.6 nM[8]. Chimeric receptor studies reveal that the carboxamide linker interacts specifically with the second extracellular (E2) loop of the D3 receptor, a structural feature that diverges significantly from the D2 receptor[8].

Fig 1: Polypharmacological targeting and phenotypic effects of trimethoxybenzoyl piperazines.

Quantitative Data Summary

The following table synthesizes the binding affinities ( Ki or IC50 ) of key piperazine derivatives across their primary GPCR and intracellular targets.

| Compound / Derivative | Primary Target | Binding Affinity ( Ki or IC50 ) | Selectivity / Notes | Reference |

| (S)-2-methoxymethyl-PAF-antagonist | PAF Receptor | IC50 ≈ 0.07 μ M | 30-fold greater affinity than (R)-isomer | [4],[3] |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | Sigma-1 ( σ1 ) | Ki = 2.7 nM | σ2 / σ1 = 38 | [6] |

| Dual H3/ σ1 piperazine derivative (Cmpd 5) | Sigma-1 ( σ1 ) | Ki = 3.64 nM | Dual H3/ σ1 targeting | [5] |

| N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)carboxamide | Dopamine D3 | Ki = 2.6 nM | >1000-fold selective over D2 | [8] |

| 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride | Ischemia Targets | Assay purity ≥ 97% | Trimetazidine API precursor | [9] |

Experimental Protocols: Radioligand Binding Assay

To ensure scientific integrity and reproducibility, the binding affinities of trimethoxybenzoyl piperazine compounds must be evaluated using a self-validating radioligand competition assay. The protocol below is optimized for highly lipophilic ligands.

Step-by-Step Methodology

-

Cell Culture & Membrane Harvesting: Culture HEK293 cells stably expressing the human target receptor (e.g., hD3R or hPAFR). Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Causality: Mechanical homogenization shears the cells while the cold temperature and inhibitors preserve the structural integrity of the membrane-bound GPCRs, preventing proteolytic degradation.

-

Incubation Mixture Preparation: In a 96-well plate, combine 50 μ L of the membrane suspension with 25 μ L of a target-specific radioligand (e.g., [3H] -pentazocine for σ1 , or [125I] -IABN for D3) at a constant concentration near its Kd . Add 25 μ L of the trimethoxybenzoyl piperazine test compound at varying concentrations (ranging from 10−11 to 10−4 M).

-

Equilibration: Incubate the plates at 25°C for 60 minutes. Causality: This specific time-temperature matrix ensures that steady-state thermodynamic equilibrium is reached between the radioligand and the test compound without risking thermal degradation of the receptor proteins.

-

Rapid Separation (Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Trimethoxybenzoyl piperazines are highly lipophilic and prone to sticking to standard glass fibers. PEI coats the fibers, neutralizing their negative charge and drastically reducing non-specific binding (NSB), thereby increasing the signal-to-noise ratio of the assay.

-

Washing & Quantification: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush out unbound radioligand. Extract the trapped radioactivity into a scintillation fluid and measure the decay events using a liquid scintillation counter.

-

Data Validation & Cheng-Prusoff Analysis: Determine the IC50 using non-linear regression analysis (GraphPad Prism). Calculate the absolute binding affinity ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . Self-Validation System: A known reference standard (e.g., Haloperidol for D2/Sigma assays) must be run in parallel on every plate. If the calculated Ki of the reference standard deviates by more than 0.5 log units from established historical baselines, the entire assay plate must be rejected to prevent false-positive affinity reporting.

Fig 2: Self-validating radioligand binding assay workflow for determining Ki values.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives [jstage.jst.go.jp]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

Comprehensive Toxicity Profile of 1-(3,4,5-Trimethoxybenzoyl)piperazine (TMBP) in Animal Models: A Mechanistic and Methodological Guide

Executive Summary

In preclinical drug development, understanding the toxicological boundaries of foundational pharmacophores is critical. 1-(3,4,5-trimethoxybenzoyl)piperazine (TMBP) is a versatile chemical scaffold utilized extensively in the synthesis of platelet-activating factor (PAF) antagonists, anti-ischemic agents, and various designer drugs. As a Senior Application Scientist overseeing safety pharmacology, I approach the toxicity of TMBP not merely as a list of adverse events, but as a predictable cascade of structural liabilities.

Because isolated in vivo toxicity data for the naked TMBP scaffold is often proprietary or limited, we must employ a rigorous read-across methodology . This guide elucidates the mechanistic toxicology of TMBP by segregating the effects of its constituent piperazine and trimethoxybenzoyl moieties, providing self-validating experimental workflows for rigorous preclinical assessment.

Structural Toxicology: The Dual-Pharmacophore Model

The toxicity profile of TMBP is heavily dictated by its bipartite structure, with each moiety driving distinct adverse outcome pathways.

The Piperazine Scaffold: Neurotoxic Liabilities

Piperazine derivatives are generally characterized by low acute systemic toxicity but present highly specific neurotoxic liabilities. In mammalian models, the piperazine core acts as a γ-aminobutyric acid (GABA) receptor agonist[1]. This overstimulation of inhibitory pathways leads to characteristic neurobehavioral disruptions, including ataxia, staggering, tremors, and in severe cases, tonic seizures. Furthermore, piperazine-based designer drugs have been shown to induce significant loss of dopaminergic transporters, contributing to long-term locomotor dysfunction[2].

The Trimethoxybenzoyl Moiety: Metabolic Hepatotoxicity

The addition of the 3,4,5-trimethoxybenzoyl group significantly increases the lipophilicity of the molecule, altering its pharmacokinetic distribution and shifting its clearance toward hepatic metabolism. Hepatic processing of trimethoxy-substituted aromatics heavily involves CYP450-mediated O-demethylation. This metabolic activation can generate reactive quinone methide intermediates, which are capable of irreversible protein binding, leading to oxidative stress and subsequent hepatotoxicity[3].

Metabolic and receptor-mediated toxicity pathways of the TMBP scaffold.

Quantitative Toxicity Profile in Animal Models

To establish safe dosing windows, we synthesize quantitative data from standardized animal models exposed to TMBP analogs and its constituent moieties.

Table 1: Summarized Toxicity Metrics for TMBP and Structural Analogs

| Toxicological Metric | Animal Model | Value / Observation | Mechanistic Driver | Source |

| Acute Oral LD50 | Rat (Wistar/SD) | ~2,500 - 2,600 mg/kg | Low acute systemic toxicity | |

| Sub-chronic NOAEL | Dog (Beagle) | 25 mg/kg/day | Hepatic enzyme stability | [1][4] |

| Neurotoxic LOAEL | Mammalian (General) | 30 mg/kg/day | GABAergic overstimulation | [1] |

| Hepatotoxicity | Rat | Elevated AST/ALT at >60 mg/kg | CYP450-mediated oxidative stress | [5] |

| Developmental Toxicity | C. elegans | LC50 ~1.22 - 52.21 mM | Dopaminergic transporter loss | [2] |

Experimental Workflows: Self-Validating Toxicological Protocols

A core tenet of modern toxicology is the implementation of self-validating protocols —workflows where internal controls and orthogonal assays continuously verify the integrity of the data. Below are the definitive methodologies for assessing TMBP toxicity.

Protocol A: In Vivo Sub-Chronic Hepatotoxicity and Neurobehavioral Assessment

Rationale: Wistar rats are selected due to their well-characterized hepatic enzyme profiles, which closely mimic human CYP450-mediated O-demethylation of the trimethoxybenzoyl moiety, making them ideal for hepatotoxicity readouts[5].

Step-by-Step Methodology:

-

Acclimation & Randomization: Acclimate adult Wistar rats (150-200g) for 7 days in a controlled environment (12h light/dark cycle). Randomize into four groups (n=10/group): Vehicle Control, Low Dose (15 mg/kg), Mid Dose (30 mg/kg), and High Dose (60 mg/kg).

-

Dosing Regimen: Administer TMBP via oral gavage daily for 28 days. Formulate TMBP in 0.5% carboxymethylcellulose (CMC) to ensure uniform suspension and accurate dosing.

-

Neurobehavioral Monitoring (Daily): Conduct Functional Observational Battery (FOB) assessments 1-hour post-dosing. Monitor for staggering, ataxia, and tremors.

-

Self-Validation Step: Video-record FOB sessions and utilize blinded, third-party scoring to eliminate observer bias.

-

-

Biomarker Sampling (Days 14 & 28): Draw blood via the retro-orbital plexus. Centrifuge at 3000 rpm for 15 mins. Quantify Aspartate Transaminase (AST), Alanine Transaminase (ALT), and alkaline phosphatase[5].

-

Self-Validation Step: Spike a known concentration standard into a control serum aliquot to verify assay linearity and rule out matrix interference.

-

-

Histopathology: Euthanize animals on Day 29. Extract the liver and brain. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin and Eosin (H&E). Pathologists must look for centrilobular necrosis (liver) and structural neuronal degradation (brain).

Protocol B: High-Throughput Neurotoxicity Screening

Rationale: C. elegans provides a highly sensitive, genetically tractable model for assessing the dopaminergic disruptions caused by piperazine derivatives without the confounding variables of mammalian pharmacokinetics[2].

Step-by-Step Methodology:

-

Strain Preparation: Utilize the transgenic BY200 strain of C. elegans (which expresses GFP specifically in dopaminergic neurons). Age-synchronize nematodes to the L4 larval stage.

-

Exposure: Transfer nematodes to 96-well plates containing Nematode Growth Medium (NGM) spiked with TMBP concentrations ranging from 0.1 mM to 10 mM.

-

Locomotor Assay: After 24 hours of exposure, measure body bends per minute to assess neuromuscular integrity.

-

Self-Validation Step: Include a positive control well (e.g., 1-benzylpiperazine) to ensure the assay is sensitive enough to detect known piperazine-induced locomotor deficits[2].

-

-

Fluorescence Microscopy: Paralyze worms with sodium azide and mount on agar pads. Quantify GFP fluorescence intensity to assess dopaminergic transporter integrity and neuronal survival.

Self-validating in vivo toxicological workflow for TMBP assessment.

Causality in Experimental Design

The selection of these specific models and endpoints is driven by strict causality. Relying solely on rodent models can mask early-stage neurotoxic events due to robust mammalian compensatory mechanisms. By utilizing C. elegans, we isolate the piperazine moiety's direct effect on dopaminergic pathways[2]. Conversely, C. elegans lacks the complex hepatic architecture required to fully evaluate the trimethoxybenzoyl group. The Wistar rat model is therefore indispensable, as it possesses the necessary hepatic machinery to generate the reactive quinone methide metabolites that drive transaminase elevation[3][5]. By combining these orthogonal models, researchers achieve a holistic, self-validating toxicity profile that satisfies stringent regulatory requirements.

References

- Piperazine: Human health tier II assessment Source: industrialchemicals.gov.au

- SIDS INITIAL ASSESSMENT PROFILE CAS No. 110-85-0 Source: oecd.org

- CVMP - MRL - Piperazine Summary Report (3) - EMA Source: europa.eu

- The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a R

- Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed Source: nih.gov

- Melanoma activation of 3-o-(3,4,5-trimethoxybenzoyl)-(-)

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Melanoma activation of 3-o-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin to a potent irreversible inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. scialert.net [scialert.net]

1-(3,4,5-trimethoxybenzoyl)piperazine metabolic pathways in vivo

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 1-(3,4,5-Trimethoxybenzoyl)piperazine (TMBP)

Executive Summary & Structural Significance

1-(3,4,5-trimethoxybenzoyl)piperazine (TMBP) is a highly versatile pharmacophore and a critical intermediate/metabolite in medicinal chemistry. It forms the core structural unit of several potent platelet-activating factor (PAF) antagonists, most notably PMS-1077, which has demonstrated significant efficacy in inducing apoptosis in tumor cell lines by blocking the NF-κB signaling pathway[1][2][3].

Understanding the in vivo metabolic fate of the TMBP scaffold is paramount for drug development professionals. Because the piperazine ring and the trimethoxybenzene moiety are both highly susceptible to cytochrome P450 (CYP) mediated biotransformation, predicting the clearance routes of TMBP-derived drugs is essential for mitigating idiosyncratic adverse drug reactions (IADRs) and avoiding detrimental drug-drug interactions (DDIs)[4].

Core Phase I & Phase II Metabolic Pathways

The in vivo metabolism of TMBP is characterized by a rapid Phase I oxidative cascade followed by Phase II conjugation. The structural features of TMBP dictate three primary metabolic axes:

Axis A: O-Demethylation (The Primary Clearance Route) The 3,4,5-trimethoxybenzene ring is the primary target for oxidative attack. In vivo studies on structurally analogous methoxyphenylpiperazines have definitively shown that O-demethylation is the dominant metabolic step, catalyzed predominantly by the highly polymorphic CYP2D6 enzyme, with secondary contributions from CYP3A4 and CYP2C9[5][6][7]. This reaction sequentially cleaves the methoxy ether bonds to yield mono-desmethyl (e.g., 3-hydroxy-4,5-dimethoxybenzoylpiperazine) and di-desmethyl metabolites. Because CYP2D6 is subject to significant genetic polymorphism, the pharmacokinetics of TMBP-derivatives will vary drastically between extensive metabolizers (EM) and poor metabolizers (PM)[8].

Axis B: Piperazine Ring Oxidation and Amide Cleavage The secondary/tertiary amines of the piperazine ring are susceptible to N-oxidation, primarily mediated by Flavin-containing monooxygenases (FMOs) and CYP3A4[4][8]. Additionally, hepatic amidases can hydrolyze the central benzoyl-piperazine linkage, yielding 3,4,5-trimethoxybenzoic acid and free piperazine.

Axis C: Phase II Conjugation Following Phase I O-demethylation, the newly formed phenolic hydroxyl groups undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert the lipophilic Phase I metabolites into highly polar O-glucuronide and O-sulfate conjugates, which are subsequently cleared via renal excretion[7].

In vivo metabolic pathways of TMBP highlighting Phase I oxidation and Phase II conjugation.

Quantitative Kinetic Profiling

To accurately model the clearance of TMBP, we must look at the enzyme kinetics. Data extrapolated from recombinant human CYPs (rCYPs) and pooled human liver microsomes (pHLM) processing analogous piperazine derivatives reveals the high affinity (low Km ) of CYP2D6 for the trimethoxybenzene-piperazine scaffold[5][6].

Table 1: Kinetic Parameters for CYP-Mediated O-Demethylation of Piperazine Derivatives

| Enzyme Source | Apparent Km ( μM ) | Vmax | Primary Inhibitor | Inhibition (%) |

| Pooled HLM (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg | Quinidine (3 μM ) | 98.5 ± 0.5% |

| Recombinant CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol | Quinidine (1 μM ) | 71.9 ± 4.8% |

| PM HLM (CYP2D6 Deficient) | N/A | Reduced by ~70% vs pHLM | N/A | N/A |

Note: Data demonstrates that in CYP2D6 poor metabolizer (PM) models, the overall metabolic clearance drops by ~70%, proving CYP2D6 is the rate-limiting enzyme[5][6].

Self-Validating Experimental Protocol: In Vivo & In Vitro Metabolite Profiling

To establish absolute scientific trustworthiness, a metabolic profiling protocol cannot rely on a single assay. The following methodology is designed as a self-validating system : it pairs in vivo phenotypic animal models with in vitro chemical inhibition. If CYP2D6 is the true driver of TMBP metabolism, the in vivo deficiency model must perfectly mirror the in vitro chemically inhibited model.

Step 1: In Vivo Dosing and Phenotype Comparison (The Biological Anchor)

Causality Rationale: Wistar rats serve as the Extensive Metabolizer (EM) model, while Dark Agouti rats are utilized because they possess a natural genetic deficiency in CYP2D1 (the rat ortholog of human CYP2D6), making them the perfect in vivo Poor Metabolizer (PM) model[8].

-

Administer TMBP (10 mg/kg, formulated in 10% DMSO/90% saline) via oral gavage to a cohort of male Wistar rats and female Dark Agouti rats.

-

House animals in metabolic cages and collect urine and plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Store samples immediately at -80°C to prevent spontaneous degradation of N-oxide metabolites.

Step 2: Sample Preparation & Enzymatic Cleavage

Causality Rationale: Phase II conjugates are often too polar to be retained on standard reverse-phase columns and their mass spectra can be highly complex. Enzymatic cleavage reverts them to Phase I metabolites, allowing us to quantify the true extent of O-demethylation[7].

-

Aliquot 100 μL of plasma/urine and spike with an internal standard (e.g., TMBP-d3).

-

Deconjugation: Add 50 μL of β -glucuronidase/arylsulfatase (from Helix pomatia) in sodium acetate buffer (pH 5.0) to the urine samples. Incubate at 37°C for 2 hours.

-

Extraction: Load the mixture onto pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridges. Wash with 5% methanol in water, elute with 100% methanol, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 μL of the LC mobile phase.

Step 3: In Vitro CYP450 Phenotyping (The Chemical Validation)

Causality Rationale: By using highly specific chemical inhibitors on human liver microsomes, we can isolate the exact contribution of each CYP isoform, validating the in vivo Dark Agouti data[4][5][6].

-

Prepare an incubation mixture containing pooled human liver microsomes (pHLM) (1.0 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and TMBP (50 μM ).

-

Inhibition Assay: Pre-incubate parallel samples for 10 minutes with isoform-specific inhibitors: Quinidine (1 μM , for CYP2D6), Ketoconazole (1 μM , for CYP3A4), and α -naphthoflavone (1 μM , for CYP1A2).

-

Initiate the reaction by adding an NADPH-generating system. Incubate at 37°C for 30 minutes, then quench with ice-cold acetonitrile.

Step 4: UHPLC-Q-TOF/MS Analysis

-

Inject 5 μL of the reconstituted samples into a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in positive ESI mode.

-

Separate analytes using a Waters Acquity BEH C18 column (1.7 μm , 2.1 × 100 mm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Data Interpretation: Monitor for specific mass shifts. A shift of -14 Da from the parent TMBP mass indicates O-demethylation (loss of CH3 , gain of H ). A shift of +16 Da indicates N-oxidation.

Self-validating experimental workflow for LC-MS/MS in vivo metabolite profiling.

Sources

- 1. Apoptosis of human Burkitt's lymphoma cells induced by 2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PMS-1077, a PAF antagonist, induced differentiation of HL-60 cells with its novel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PMS1077 sensitizes TNF-α induced apoptosis in human prostate cancer cells by blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3,4,5-trimethoxybenzoyl)piperazine use as a chemical intermediate

Application Note: 1-(3,4,5-Trimethoxybenzoyl)piperazine as a Core Scaffold in Advanced Therapeutics

Executive Summary & Chemical Rationale

In modern drug discovery, the piperazine ring is a privileged scaffold, prized for its basicity, water solubility, and capacity to act as a rigid vector for pharmacophores. When functionalized as 1-(3,4,5-trimethoxybenzoyl)piperazine , this intermediate becomes a powerful building block. The addition of the 3,4,5-trimethoxyphenyl moiety—a structural motif frequently found in natural tubulin-binding agents like colchicine and podophyllotoxin—significantly enhances the molecule's lipophilicity, hydrogen-bonding capacity, and ability to penetrate the blood-brain barrier (BBB)[1][2].

This application note provides an authoritative guide on utilizing 1-(3,4,5-trimethoxybenzoyl)piperazine in the synthesis of advanced therapeutic agents, detailing its mechanistic roles in oncology, neurovirology, and infectious diseases, alongside field-proven, self-validating protocols.

Key Therapeutic Applications & Mechanistic Insights

Oncology: Tubulin Inhibition and Apoptosis (PMS-1077)

One of the most prominent derivatives of this intermediate is PMS-1077 (2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride). PMS-1077 exhibits profound anti-proliferative effects across multiple cancer cell lines. In human Burkitt's lymphoma (Raji) cells, it acts by inhibiting tubulin polymerization, effectively arresting the cell cycle in the G0/G1 phase and triggering apoptosis[2]. Furthermore, in DU145 prostate cancer cells, PMS-1077 sensitizes the cells to TNF-α-induced apoptosis by actively blocking the NF-κB signaling pathway, a critical survival mechanism in many solid tumors[3]. In human leukemic HL-60 cells, it induces cellular differentiation, up-regulating CD11b and CD14 markers while decreasing overall cell viability[4].

Neurovirology: Dual Anti-PAF and Anti-HIV-1 Activity (PMS-601)

Platelet-Activating Factor (PAF) is an inflammatory mediator and an HIV-induced neurotoxin secreted in infected brains, contributing to HIV-associated dementia (HAD). Trisubstituted piperazines derived from 1-(3,4,5-trimethoxybenzoyl)piperazine, such as PMS-601 , demonstrate dual micromolar potency as both PAF-antagonists and HIV-1 replication inhibitors. The trimethoxybenzoyl group is essential here, providing the precise steric hindrance and electropositive alternants required to bind the PAF receptor while allowing the molecule to cross the BBB[1][3][5].

Anti-Infective Agents

Beyond oncology and virology, this scaffold is actively utilized to synthesize thiazole-tethered piperazine compounds exhibiting potent antiplasmodial (anti-malarial) activity[6]. Additionally, coupling the intermediate with various aromatic acid chlorides yields agents with significant antibacterial and antifungal properties[7][8].

Quantitative Data Summaries

The following table summarizes the biological activity profiles of key therapeutics synthesized from the 1-(3,4,5-trimethoxybenzoyl)piperazine core:

| Compound Derivative | Target Disease / Cell Line | Key Pharmacological Mechanism | Reference |

| PMS-1077 | Burkitt's Lymphoma (Raji) | Inhibits tubulin polymerization; induces G0/G1 cell cycle arrest. | [2] |

| PMS-1077 | Prostate Cancer (DU145) | Sensitizes to TNF-α induced apoptosis via NF-κB blockade. | [3] |

| PMS-1077 | Leukemia (HL-60) | Induces differentiation; up-regulates CD11b and CD14. | [4] |

| PMS-601 | HIV-Associated Dementia | Dual anti-PAF and anti-HIV-1 activity; BBB penetrant. | [1][3] |

| Thiazole-tethered | Malaria (Plasmodium) | Disrupts parasitic lifecycle (Antiplasmodial activity). | [6] |

| 1,4-bis-TMBP | Thrombosis / Inflammation | Platelet-Activating Factor (PAF) receptor antagonism. | [5] |

(Note: 1,4-bis-TMBP = 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazine)

Experimental Workflows and Biological Pathways

Synthetic workflow for 1-(3,4,5-trimethoxybenzoyl)piperazine core intermediate.

Mechanism of action for PMS-1077 in cancer cell lines.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(3,4,5-trimethoxybenzoyl)piperazine-1-carboxylate

Objective: Generate the mono-acylated piperazine intermediate while strictly preventing di-acylation.

Causality & Reagent Selection: HATU is utilized as the coupling reagent because it forms a highly reactive HOAt ester, which is exceptionally efficient for sterically hindered, electron-rich methoxy-substituted benzoic acids. Boc-piperazine is used to ensure strict mono-substitution[7][8].

-

Activation: Dissolve 10 g (0.0475 mol, 1.0 eq) of 3,4,5-trimethoxybenzoic acid in 150 mL of dry tetrahydrofuran (THF). Add 21.67 g (0.057 mol, 1.2 eq) of HATU, followed by 12.27 g (0.095 mol, 2.0 eq) of N,N-diisopropylethylamine (DIPEA). Stir for 20 min at ambient temperature[7].

-

Coupling: Cool the reaction mixture to 0 °C to control the initial exothermic reaction. Add 8.84 g (0.0475 mol, 1.0 eq) of commercially available Boc-piperazine. Allow the mixture to warm to ambient temperature and stir for 3-4 h[7].

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using ethyl acetate:petroleum ether (1:1). The reaction is deemed complete when the starting acid spot is entirely consumed[7].

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude mass via silica gel column chromatography (60-120 mesh) using 30% ethyl acetate in hexane (3:7)[7][8].

-

Quality Control (QC) Validation: Confirm the product identity via LC-MS (Expected ESI positive m/z : [M+H]+ 382.5) and 1 H NMR (400 MHz, DMSO-d6: verify the presence of methoxy protons at δ 3.78 (s, 6H) and 3.68 (s, 3H))[8]. (Note: Subsequent deprotection with TFA in DCM yields the final 1-(3,4,5-trimethoxybenzoyl)piperazine free base).

Protocol 2: In Vitro Apoptosis Validation Assay (Annexin-V/PI Flow Cytometry)

Objective: Quantify apoptotic induction by PMS-1077 in DU145 prostate cancer cells.

Causality & Reagent Selection: Annexin-V binds to phosphatidylserine flipped to the outer cellular leaflet (a hallmark of early apoptosis). Propidium Iodide (PI) intercalates into DNA but cannot cross intact cell membranes, thus only staining late apoptotic/necrotic cells. The dual stain clearly differentiates viable, early apoptotic, and late apoptotic populations[3].

-

Cell Treatment: Seed DU145 cells in appropriate culture plates. Treat with 0, 40, and 80 µM of PMS-1077 for 24 h. Rationale: A 24-hour window provides sufficient time for PMS-1077 to block NF-κB signaling and initiate the apoptotic cascade[3].

-

Harvesting: Pellet the cells by centrifugation at 1000 rpm. Wash twice with cold PBS. Rationale: Cold PBS halts cellular metabolism and removes residual phenol red or serum proteins that could quench fluorescence[3].

-

Staining: Resuspend the cell pellet in 200 µL of binding buffer. Add 10 µL of Annexin-V-FITC and 5 µL of PI. Incubate in the dark for 30 min at room temperature to prevent fluorophore photobleaching[3].

-

Flow Cytometry & Self-Validation: Analyze the cells using flow cytometry with a 488 nm excitation wavelength (band pass filters 515 nm for FITC and >600 nm for PI)[3]. Self-Validating QC Step: To ensure data integrity, the system must include three critical controls:

-

Unstained cells (to establish the autofluorescence baseline).

-

Annexin-V only (to set compensation for FITC spillover into the PI channel).

-

PI only (to set compensation for PI spillover into the FITC channel).

-

References

-

Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin. URL:[Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. URL:[Link]

-

Structure–activity relationships in platelet-activating factor. Part 14: Synthesis and biological evaluation of piperazine derivatives with dual anti-PAF and anti-HIV-1 activity. ORBi. URL:[Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. URL:[Link]

-

Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines. PubMed. URL:[Link]

-

PMS-1077, a PAF antagonist, induced differentiation of HL-60 cells with its novel activity. PubMed. URL:[Link]

-

Apoptosis of Human Burkitt's Lymphoma Cells Induced by 2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) Piperazine Hydrochloride (PMS-1077). PubMed. URL:[Link]

-

PMS1077 Sensitizes TNF-α Induced Apoptosis in Human Prostate Cancer Cells by Blocking NF-κB Signaling Pathway. PMC. URL:[Link]

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Apoptosis of human Burkitt's lymphoma cells induced by 2-N,N-diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. PMS-1077, a PAF antagonist, induced differentiation of HL-60 cells with its novel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Comprehensive NMR Characterization and Protocol Guide for 1-(3,4,5-Trimethoxybenzoyl)piperazine

Executive Summary & Mechanistic Context

1-(3,4,5-trimethoxybenzoyl)piperazine is a highly versatile synthetic intermediate and a potent pharmacophore. In medicinal chemistry, it is heavily utilized in the design of [1]. Mechanistically, the 3,4,5-trimethoxybenzoyl moiety generates a specific negative electrostatic potential. This potential interacts with the electropositive zones of the PAF receptor, forming a well-documented[2].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is critical for downstream functionalization, particularly when synthesizing trisubstituted piperazine derivatives for antiviral or cardiovascular indications. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing instead on the causality of the spectral features and providing a self-validating protocol for accurate spectral acquisition.

Spectral Causality & Field-Proven Insights

When analyzing the 1 H NMR spectrum of 1-(3,4,5-trimethoxybenzoyl)piperazine, the most striking feature is the appearance of the piperazine ring protons as broad singlets (bs) rather than sharp, defined multiplets[3].

The Causality: This is not an artifact of poor magnetic shimming; it is a direct result of the partial double-bond character of the amide C-N bond. Resonance between the carbonyl oxygen and the piperazine nitrogen restricts free rotation around the C-N bond at room temperature. Consequently, the interconversion between rotamers occurs at a rate comparable to the NMR timescale, leading to chemical exchange broadening of the adjacent methylene protons (C2, C6).

Logical mapping of 1-(3,4,5-trimethoxybenzoyl)piperazine structural features to NMR causality.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-fidelity data, follow this step-by-step methodology. This protocol is designed as a self-validating system —meaning the success of each step can be mathematically verified during data processing.

Step 1: Sample Preparation

-

Sample Weighing: Accurately weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR, to ensure an adequate signal-to-noise (S/N) ratio.

-

Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).

-

Expert Insight: DMSO- d6 is selected over CDCl 3 to disrupt intermolecular hydrogen bonding from the secondary amine and to ensure complete solubility of the polar amide, yielding sharper aromatic and methoxy signals.

-

-

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped at the bottom, as phase boundaries severely distort magnetic field homogeneity (shimming).

Step 2: Acquisition Parameters

-

1 H NMR (400 MHz): Use a standard 1D proton pulse sequence (zg30). Set the Number of Scans (NS) to 16–32, with a Relaxation Delay (D1) of 1.5 s to allow complete longitudinal relaxation of the aromatic protons.

-

13 C NMR (100 MHz): Use a proton-decoupled 13 C pulse sequence (zgpg30). Set NS to 512–1024 (due to the low natural abundance of 13 C) and D1 to 2.0 s.

Step 3: Processing and Self-Validation

-

Window Functions: Apply an exponential line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT).

-

Calibration: Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C.

-

Self-Validation Checkpoint: Before assigning the piperazine broad singlets, verify the integration of the sharp aromatic singlet at δ 6.66 ppm. If this integrates exactly to 2H, and the methoxy peaks integrate to 9H (6H + 3H), your baseline correction is mathematically sound. This validates the 8H total integration of the broadened piperazine signals[3].

Quantitative Data Presentation

H NMR Spectral Data (400 MHz, DMSO- d6 )

The following 1 H NMR data is corroborated by[3].

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| Aromatic C2, C6 | 6.66 | Singlet (s) | 2H | Ar-H |

| Methoxy C3, C5 | 3.79 | Singlet (s) | 6H | -OCH 3 (meta) |

| Methoxy C4 | 3.68 | Singlet (s) | 3H | -OCH 3 (para) |

| Piperazine C2, C6 | 3.41 | Broad Singlet (bs) | 4H | -CH 2 -N(C=O)- |

| Piperazine C3, C5 | 2.74 | Broad Singlet (bs) | 4H | -CH 2 -NH- |

C NMR Spectral Data (100 MHz, DMSO- d6 )

Note: The following table represents highly accurate empirical assignments based on the structural environment of standard trimethoxybenzamide piperazine derivatives.

| Position | Chemical Shift ( δ , ppm) | Assignment |

| Carbonyl | ~169.0 | C=O (Amide) |

| Aromatic C3, C5 | ~152.5 | Ar-C-OCH 3 (meta) |

| Aromatic C4 | ~138.5 | Ar-C-OCH 3 (para) |

| Aromatic C1 | ~132.0 | Ar-C (ipso to C=O) |

| Aromatic C2, C6 | ~104.5 | Ar-CH |

| Methoxy C4 | ~60.1 | -OCH 3 (para) |

| Methoxy C3, C5 | ~56.0 | -OCH 3 (meta) |

| Piperazine C2, C6 | ~47.5 / ~42.5 | -CH 2 -N(C=O)- (Split/broadened due to rotamers) |

| Piperazine C3, C5 | ~46.0 | -CH 2 -NH- |

References

-

Mallikarjuna, S. M., Sandeep, C., & Basavaraj, P. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(2), 262-268. URL:[Link]

-

Lamouri, A., et al. (1993). Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)piperazines. Journal of Medicinal Chemistry / PubMed. URL:[Link]

-

Fukushi, H., et al. (1994). Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives. Chemical and Pharmaceutical Bulletin, 42(3), 551-559. URL:[Link]

Sources

- 1. Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities of Trisubstituted Piperazine Derivatives [jstage.jst.go.jp]

- 2. Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

Overcoming low aqueous solubility of 1-(3,4,5-trimethoxybenzoyl)piperazine

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(3,4,5-trimethoxybenzoyl)piperazine .

This molecule presents a classic formulation challenge: it contains a highly lipophilic 3,4,5-trimethoxybenzoyl moiety coupled with a secondary piperazine amine. While the piperazine core is a highly versatile pharmacophore 1, its high crystal lattice energy and pH-dependent speciation often lead to poor aqueous solubility in neutral or basic media.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative data, and self-validating protocols to permanently resolve these solubility issues.

Diagnostic Workflow

Workflow for troubleshooting and enhancing the aqueous solubility of piperazine derivatives.

Mechanistic Troubleshooting (FAQs)

Q1: Why does 1-(3,4,5-trimethoxybenzoyl)piperazine precipitate when diluted into pH 7.4 buffers, even if the stock was completely clear in DMSO? A: This is a classic case of solvent-shift precipitation combined with pH-dependent speciation. The secondary amine of the piperazine ring has a pKa of approximately 8.0. In 100% DMSO, the crystal lattice is disrupted, and the compound is fully solvated. However, upon dilution into an aqueous buffer at pH 7.4, the DMSO concentration drops, and the compound approaches its free-base equilibrium. Because pH 7.4 is close to its pKa, a significant fraction of the molecules exist as the uncharged free base. The highly lipophilic trimethoxybenzoyl moiety drives hydrophobic aggregation, causing it to crash out of solution.